molecular formula C10H17BrO3 B14266439 2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 184841-14-3

2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B14266439
CAS No.: 184841-14-3
M. Wt: 265.14 g/mol
InChI Key: JJOZESITJWTXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with a complex structure that includes a brominated butanone core and a tetrahydropyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination . The reaction conditions often require careful temperature control to avoid over-bromination or side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium hydroxide or ammonia for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxyl or amino derivatives, while oxidation reactions can produce ketones or acids .

Mechanism of Action

The mechanism of action of 2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its reactivity with nucleophiles and electrophilesThe tetrahydropyran-2-yloxy group can stabilize intermediates and influence the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct reactivity and stability compared to other brominated butanone derivatives. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

184841-14-3

Molecular Formula

C10H17BrO3

Molecular Weight

265.14 g/mol

IUPAC Name

1-bromo-3-methyl-3-(oxan-2-yloxy)butan-2-one

InChI

InChI=1S/C10H17BrO3/c1-10(2,8(12)7-11)14-9-5-3-4-6-13-9/h9H,3-7H2,1-2H3

InChI Key

JJOZESITJWTXGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CBr)OC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.